2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide
Overview
Description
2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methanesulfonamide group and an N-methylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the ring contraction of piperidine derivatives.
Introduction of the Methanesulfonamide Group: This step involves the sulfonamidation of the pyrrolidine ring using methanesulfonyl chloride in the presence of a base.
N-Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its unique structural features.
Biochemistry: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides steric and electronic effects that enhance binding affinity. This compound may also modulate signaling pathways by inhibiting or activating key enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring but lacking the methanesulfonamide group.
N-Methylpyrrolidine: Another related compound with an N-methyl group but without the acetamide moiety.
Uniqueness
2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide is unique due to the presence of both the methanesulfonamide and N-methylacetamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-10-9(13)5-7-3-4-8(12-7)6-11-16(2,14)15/h7-8,11-12H,3-6H2,1-2H3,(H,10,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLEICXLMKVBF-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCC(N1)CNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@H]1CC[C@H](N1)CNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.